Dicurin procaine

Description

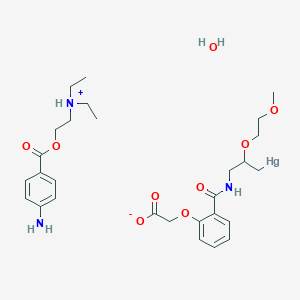

Dicurin Procaine (Merethoxylline Procaine) is a mercurial diuretic developed in the mid-20th century for treating edema and congestive heart failure. It is an equimolar mixture of procaine (a local anesthetic) and merethoxylline, the latter being the inner salt of [o-[[3-(hydroxymercuri)-2-(2-methoxyethoxy)-propyl]-carbamoyl] phenoxy] acetic acid . To enhance solubility and reduce injection-site irritation, Dicurin Procaine is formulated with theophylline in a 1:1.4 molecular ratio . Administered subcutaneously, it was historically valued for its potent diuretic action and reduced local adverse effects compared to other mercurial diuretics .

Properties

Molecular Formula |

C28H42HgN3O9 |

|---|---|

Molecular Weight |

765.2 g/mol |

IUPAC Name |

2-(4-aminobenzoyl)oxyethyl-diethylazanium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury;hydrate |

InChI |

InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2 |

InChI Key |

HESFRMMKCMMNMR-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzoyl and azanium components, followed by their combination with mercury derivatives. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate has several scientific research applications:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities, including interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiomerin (Mercaptomerin)

- Chemical Composition : Thiomerin contains mercaptomerin , a mercury compound with a sulfhydryl (-SH) group.

- Administration : Subcutaneous injection.

- Efficacy : Comparable diuretic potency to Dicurin Procaine but with higher incidence of local reactions (e.g., pain, inflammation) .

- Key Difference: Absence of procaine in Thiomerin likely contributes to its poorer tolerability. A 1952 study noted that Dicurin Procaine caused fewer injection-site complications than Thiomerin, making it preferable for repeated use .

Mercumatilin (Cumertilin)

- Chemical Composition : A mercury-based compound optimized for oral administration.

- Administration : Oral (unlike injectable Dicurin Procaine).

- Efficacy : Moderate diuretic effect but slower onset due to gastrointestinal absorption .

- Key Difference : Mercumatilin’s oral route offered convenience but faced challenges in bioavailability and delayed action compared to subcutaneous Dicurin Procaine .

CT-464 (Dicurin)

- Chemical Composition : An organic mercurial compound, structurally related to merethoxylline but without procaine or theophylline.

- Administration : Presumed subcutaneous (details unspecified).

- Key Difference : Lack of procaine may explain its unmentioned local tolerance profile, suggesting inferiority to Dicurin Procaine in patient comfort .

Other Mercurial Diuretics

- Merethoxylline : The mercury-containing core of Dicurin Procaine. When used alone, it requires procaine to mitigate pain upon injection.

- Neohydrin (Chlormerodrin) : An oral mercurial diuretic with a methylmercury group. Unlike Dicurin Procaine, it posed higher risks of systemic mercury toxicity .

Data Table: Comparative Overview

Research Findings and Clinical Implications

- Efficacy : Dicurin Procaine and CT-464 showed comparable diuretic potency, but Dicurin’s formulation with procaine and theophylline improved patient compliance .

- Safety : Thiomerin’s mercaptomerin caused more tissue irritation, while Mercumatilin’s oral use introduced variability in efficacy .

- Innovation: The addition of procaine in Dicurin Procaine represented a strategic advance in reducing injection-site adverse effects, a common limitation of mercurial diuretics .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Dicurin procaine’s pharmacological mechanisms?

- Methodology: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- "In aged murine models (P), how does chronic procaine administration (I) compared to saline (C) affect oxidative stress biomarkers (O) over 12 weeks (T)?"

- Reference frameworks like PICOT ensure alignment with gaps identified in literature reviews .

Q. What safety protocols are critical when handling Dicurin procaine in laboratory settings?

- Guidelines:

- Follow GHS hazard codes (e.g., H302 for oral toxicity) and use PPE for skin/eye protection .

- Procaine’s ester structure metabolizes to PABA, necessitating protocols for hypersensitivity screening in preclinical models .

Q. How should I design a pilot study to assess procaine’s dose-dependent effects on cellular viability?

- Experimental Design:

- Use in vitro models (e.g., human fibroblasts) with procaine concentrations ranging from 1–20 mM.

- Measure viability via MTT assays and apoptosis markers (e.g., caspase-3). Include controls for pH stability, as procaine degrades in alkaline conditions .

Advanced Research Questions

Q. How do contradictions in procaine’s reported antioxidant vs. pro-oxidant effects influence experimental design?

- Analysis Framework:

- Conduct systematic reviews to identify context-dependent variables (e.g., dosage, model organism, exposure duration). For instance:

- Procaine shows antioxidant effects in myocardial ischemia models but pro-oxidant activity in cancer cell lines .

- Use meta-regression to assess heterogeneity across studies and design experiments controlling for confounding factors (e.g., redox state of cells) .

Q. What molecular pathways underlie procaine’s geroprotective effects, and how can they be quantitatively validated?

- Methodology:

- Employ transcriptomic (RNA-seq) and proteomic (LC-MS) profiling to identify pathways like NRF2/KEAP1 (oxidative stress) or SIRT1 (aging).

- Validate findings using CRISPR-Cas9 knockouts in C. elegans or murine models .

Q. How can I address reproducibility challenges in procaine’s DNA methylation studies?

- Best Practices:

- Adopt NIH guidelines for preclinical research: detail procaine’s purity (≥98%, CAS 59-46-1), storage conditions (−20°C, desiccated), and batch variability .

- Use bisulfite sequencing with triplicate technical replicates to minimize false positives in methylation analysis .

Q. What statistical approaches are optimal for analyzing procaine’s dual role in neuroprotection and neurotoxicity?

- Recommendations:

- Apply mixed-effects models to account for inter-individual variability in neuronal cultures.

- Use ROC curves to distinguish neuroprotective thresholds (e.g., 5–10 µM) from toxic doses (>20 µM) .

Methodological Resources

- Data Contradiction Analysis: Use PRISMA guidelines for systematic reviews to reconcile conflicting results (e.g., procaine’s anti-inflammatory vs. pro-inflammatory roles) .

- Ethical Compliance: Secure approval for animal studies per ARRIVE 2.0 guidelines, specifying procaine’s administration routes (IP vs. topical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.